Hexacosanoic Acid Methyl Ester-d3
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Overview
Description
It is a stable isotope-labeled compound with the molecular formula C27H51D3O2 and a molecular weight of 413.75 . This compound is primarily used in research applications, particularly in the fields of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexacosanoic Acid Methyl Ester-d3 can be synthesized through the esterification of Hexacosanoic Acid with methanol in the presence of a deuterium source. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester form .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous reactors and advanced purification techniques such as distillation and crystallization ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Hexacosanoic Acid Methyl Ester-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form Hexacosanoic Acid.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Hexacosanoic Acid.
Reduction: Hexacosanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Hexacosanoic Acid Methyl Ester-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in gas chromatography and mass spectrometry for the quantification of fatty acid methyl esters.
Biology: Employed in lipidomics studies to trace metabolic pathways of fatty acids.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of fatty acid derivatives.
Industry: Applied in the production of high-purity lipid standards for quality control and research purposes
Mechanism of Action
The mechanism of action of Hexacosanoic Acid Methyl Ester-d3 involves its incorporation into lipid metabolic pathways. As a deuterated compound, it serves as a tracer, allowing researchers to monitor the metabolic fate of fatty acids. The deuterium atoms provide a distinct mass difference, making it easier to detect and quantify the compound using mass spectrometry .
Comparison with Similar Compounds
Hexacosanoic Acid Methyl Ester-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Hexacosanoic Acid Methyl Ester: The non-deuterated form of the compound.
Octacosanoic Acid Methyl Ester: A methyl ester of a longer-chain fatty acid.
Tetracosanoic Acid Methyl Ester: A methyl ester of a shorter-chain fatty acid
The deuterium labeling in this compound provides enhanced stability and allows for more precise analytical measurements compared to its non-deuterated counterparts .
Properties
CAS No. |
77502-88-6 |
---|---|
Molecular Formula |
C27H54O2 |
Molecular Weight |
413.745 |
IUPAC Name |
trideuteriomethyl hexacosanoate |
InChI |
InChI=1S/C27H54O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29-2/h3-26H2,1-2H3/i2D3 |
InChI Key |
VHUJBYYFFWDLNM-BMSJAHLVSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC |
Synonyms |
Cerotic Acid Methyl Ester-d3; Methyl Cerotate-d3; Methyl Hexacosanoate-d3; Methyl n-Hexacosanoate-d3 |
Origin of Product |
United States |
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